Pyrazinethiocarboxamide
Description
Significance of Pyrazine (B50134) Scaffolds in Therapeutic Agent Development
The pyrazine motif, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules. nih.govtandfonline.com This structural unit is not merely a passive framework but an active contributor to the pharmacological profile of a compound, influencing its binding to biological targets, solubility, and metabolic stability. The significance of the pyrazine scaffold is underscored by its presence in a variety of marketed drugs with diverse therapeutic applications. nih.govresearchgate.netmdpi.com
For instance, Pyrazinamide is a frontline drug for the treatment of tuberculosis, a testament to the antimycobacterial potential of pyrazine-containing compounds. researchgate.netpsu.edu In the realm of metabolic diseases, Acipimox is utilized for its hypolipidemic properties. nih.gov The diuretic Amiloride showcases the role of pyrazines in modulating ion channels. nih.gov Furthermore, the anticancer agent Bortezomib incorporates a pyrazine ring, highlighting its utility in oncology. scispace.com The inclusion of these and other pyrazine-containing drugs in the World Health Organization's Model List of Essential Medicines further solidifies the therapeutic importance of this heterocyclic system. mdpi.com
The value of the pyrazine scaffold extends beyond established drugs, with ongoing research continually uncovering new biological activities. Pyrazine derivatives have been investigated for their anti-inflammatory, analgesic, and antioxidant effects, demonstrating the broad therapeutic potential of this chemical class. nih.govtandfonline.com
Research Context of Pyrazine-2-carbothioamide as a Thioamide Derivative
The introduction of a thioamide group (-CSNH2) in place of a carboxamide (-CONH2) in a molecule, a concept known as bioisosterism, is a well-established strategy in medicinal chemistry to modulate a compound's properties. Thioamides are recognized for their distinct electronic and steric characteristics compared to their amide counterparts. This substitution can lead to enhanced biological activity, improved metabolic stability, and altered receptor binding affinities. nih.gov
In the context of Pyrazine-2-carbothioamide, the thioamide moiety is integral to its chemical identity and biological activity. Research has shown that in some series of compounds, the thioamide derivatives exhibit superior antimicrobial activity compared to the corresponding amides. psu.eduresearchgate.net This enhancement is often attributed to the different physicochemical properties of the thioamide group, which can influence factors such as cell permeability and interaction with target enzymes.
A notable example of research into thioamide derivatives of pyrazine includes the development of neutral cannabinoid-1 (CB1) receptor antagonists. In one study, the conversion of pyrazine-2-carboxamide derivatives to their corresponding thioamides not only maintained high CB1 receptor potency but also led to improved solubility, a critical factor in drug development. nih.gov This highlights the potential of the thioamide group to fine-tune the pharmacological profile of pyrazine-based compounds for specific therapeutic targets.
Overview of Current Research Trajectories and Knowledge Gaps
Current research on Pyrazine-2-carbothioamide and its derivatives is multifaceted, exploring a range of therapeutic avenues. A primary focus remains on its potential as an antimicrobial agent. Building on the known antitubercular activity of its parent compound, pyrazinamide, studies have investigated derivatives of Pyrazine-2-carbothioamide for enhanced efficacy against Mycobacterium tuberculosis and other microbial strains. psu.eduresearchgate.net For instance, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide has shown promising activity against Mycobacterium tuberculosis. psu.eduresearchgate.net
Beyond antimycobacterial effects, the antifungal properties of pyrazine-2-carbothioamide derivatives are also under investigation. 5-Benzoylpyrazine-2-carbothioamide has demonstrated notable antifungal effects against Trichophyton mentagrophytes. psu.eduresearchgate.net
The exploration of pyrazine-2-carbothioamide derivatives has also extended to other therapeutic areas, including:
Anticancer Activity: Research into pyrazinoic acid derivatives has indicated their potential as anticancer agents, with some compounds showing cytotoxicity against various cancer cell lines. scispace.com The design of novel pyrazoline analogs with a carbothioamide moiety has also yielded compounds with promising anticancer and DNA binding properties. acs.orgnih.gov
Antiviral Properties: In the search for treatments for viral diseases, novel pyrazine conjugates, including those with a carboxamide linkage, have been synthesized and evaluated for their activity against SARS-CoV-2. nih.gov
Neurological Applications: As previously mentioned, pyrazine-2-thioamide derivatives have been explored as neutral CB1 receptor antagonists, suggesting a potential role in treating obesity and related disorders. nih.gov
Despite these promising research directions, significant knowledge gaps remain. A primary challenge is the elucidation of the precise mechanisms of action for the observed biological activities. While the interaction with DNA and specific enzymes has been proposed for some derivatives, a comprehensive understanding is often lacking. acs.org Furthermore, the structure-activity relationships (SAR) for many of these derivatives are not fully established, which hinders the rational design of more potent and selective compounds.
Future research will likely focus on addressing these gaps through a combination of synthetic chemistry, biological screening, and computational modeling. A deeper understanding of the molecular targets and the influence of different substituents on the pyrazine ring and thioamide group will be crucial for unlocking the full therapeutic potential of Pyrazine-2-carbothioamide and its analogs.
| Compound Name | Therapeutic Area Investigated | Key Research Finding |
| Pyrazinamide | Antitubercular | A frontline drug for tuberculosis. researchgate.netpsu.edu |
| Acipimox | Hypolipidemic | Used to lower blood lipid levels. nih.gov |
| Amiloride | Diuretic | A potassium-sparing diuretic. nih.gov |
| Bortezomib | Anticancer | A proteasome inhibitor used in oncology. scispace.com |
| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Antimycobacterial | Showed promising activity against Mycobacterium tuberculosis. psu.eduresearchgate.net |
| 5-Benzoylpyrazine-2-carbothioamide | Antifungal | Demonstrated significant antifungal effect against Trichophyton mentagrophytes. psu.eduresearchgate.net |
| Pyrazine-2-thioamide derivatives | Obesity/Neurological Disorders | Act as neutral CB1 receptor antagonists with improved solubility over carboxamide analogs. nih.gov |
| Pyrazinoic acid derivatives | Anticancer | Some derivatives exhibit cytotoxicity against various cancer cell lines. scispace.com |
| Pyrazoline analogs with carbothioamide moiety | Anticancer | Showed promising anticancer activity and DNA binding properties. acs.orgnih.gov |
| Pyrazine-triazole conjugates | Antiviral | Some conjugates have shown significant potency against SARS-CoV-2. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURPUMROGYCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196699 | |
| Record name | Pyrazinecarboxamide, thio- | |
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Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4604-72-2 | |
| Record name | 2-Pyrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
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| Record name | Pyrazinethiocarboxamide | |
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| Record name | Thiopyrazinamide | |
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| Record name | Pyrazinecarboxamide, thio- | |
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| Record name | pyrazine-2-carbothioamide | |
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| Record name | PYRAZINETHIOCARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |
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Synthetic Methodologies and Chemical Transformations of Pyrazine 2 Carbothioamide and Its Derivatives
Established Synthetic Routes for Pyrazine-2-carbothioamide
The classical synthesis of the core structure often involves the introduction and modification of functional groups on a pre-existing pyrazine (B50134) ring.
A typical synthesis for 5-Aminopyrazine-2-carbothioamide involves the reaction of 5-aminopyrazine with carbon disulfide, followed by hydrolysis. This method relies on the nucleophilic nature of the amino group to react with carbon disulfide, forming a dithiocarbamate (B8719985) intermediate, which upon subsequent reaction and hydrolysis yields the target thioamide. This foundational approach is crucial for accessing pyrazine rings substituted with both amino and carbothioamide groups.
Advanced Synthetic Strategies for Pyrazine-2-carbothioamide Analogues and Hybrid Structures
Modern synthetic chemistry has introduced advanced methods to improve efficiency, yield, and access to a wider variety of derivatives and complex hybrid molecules.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsciforum.net This technique has been successfully applied to the synthesis of various pyrazine derivatives. For instance, N-alkyl substituted 3-aminopyrazine-2-carboxamides have been prepared via microwave-assisted aminodehalogenation reactions. nih.govsciforum.net In these syntheses, a starting material like 3-chloropyrazine-2-carboxamide (B1267238) is reacted with various amines in a microwave reactor at elevated temperatures (e.g., 140 °C) for short durations (e.g., 30 minutes). nih.gov This approach has proven significantly more efficient than conventional methods. nih.gov Although these examples describe the synthesis of carboxamides, the principles are directly applicable to the synthesis of carbothioamide analogues, offering a green and efficient pathway to novel pyrazine conjugates. acs.org
A prominent strategy for creating complex heterocyclic structures involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thiosemicarbazide (B42300). This reaction does not produce a pyrazine analogue but rather a pyrazoline-1-carbothioamide, a five-membered heterocyclic ring attached to the carbothioamide group. core.ac.ukscholarsresearchlibrary.comresearchgate.netnih.gov The synthesis proceeds via a Claisen-Schmidt condensation to form the chalcone (B49325), which then undergoes a cyclocondensation reaction with thiosemicarbazide. core.ac.ukscholarsresearchlibrary.com The thiosemicarbazide acts as a binucleophile, attacking the α,β-unsaturated system of the chalcone, leading to ring closure and the formation of the 4,5-dihydro-1H-pyrazole-1-carbothioamide structure. core.ac.uk This method is highly versatile, allowing for a wide range of substituents on the aryl rings of the original chalcone, leading to a diverse library of pyrazoline-based carbothioamide derivatives. nih.gov Some studies have also utilized microwave assistance to accelerate this cyclization process. qscience.com
Table 1: Examples of Pyrazoline Carbothioamides Synthesized from Chalcones
| Chalcone Precursor (Substituents) | Thiosemicarbazide Reagent | Resulting Pyrazoline Carbothioamide Derivative | Reference |
|---|---|---|---|
| 1-(Thiophen-2-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | Thiosemicarbazide | 5-(2,6-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | core.ac.uk |
| 1-(4-(Methylsulfonyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Thiosemicarbazide | 5-(4-Methoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide | core.ac.uk |
| 1-Phenyl-3-(4-methylphenyl)prop-2-en-1-one | 4-Phenyl-3-thiosemicarbazide | 3-(4-Methylphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | nih.gov |
| Substituted Chalcones | Thiosemicarbazide | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | scholarsresearchlibrary.comresearchgate.net |
Homolytic aroylation provides a direct method for introducing an aroyl group onto the pyrazine ring, which can subsequently be converted to a carbothioamide. This reaction typically uses substituted aromatic carbaldehydes as the source of acyl radicals. researchgate.net The process affords a series of 5-aroylpyrazine-2-carboxylic acid derivatives. researchgate.net These carboxylic acids can then be transformed into the corresponding thioamides. For example, research has demonstrated the synthesis of 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide and 5-benzoylpyrazine-2-carbothioamide using this approach. researchgate.netresearchgate.net This radical-based method is a powerful tool for C-C bond formation on the electron-deficient pyrazine ring, enabling access to a range of aroyl-substituted pyrazine-2-carbothioamide analogues. rsc.org
Table 2: Compounds Synthesized via Homolytic Aroylation and Subsequent Thioamidation
| Compound Name | Research Finding | Reference |
|---|---|---|
| 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide | Showed promising activity against Mycobacterium tuberculosis (90% inhibition). | researchgate.net |
| 5-Benzoylpyrazine-2-carbothioamide | Exhibited the highest antifungal effect (MIC < 1.95 µM/ml) against Trichophyton mentagrophytes. | researchgate.net |
Condensation Reactions for Carboxamide Derivatives
A primary method for synthesizing pyrazine-2-carboxamide derivatives involves the condensation of pyrazine-2-carboxylic acid chlorides with various amines. This versatile approach allows for the introduction of a wide array of substituents, leading to a diverse library of compounds.
The general synthetic route commences with the conversion of a substituted pyrazine-2-carboxylic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) in a dry solvent like toluene. mdpi.com The resulting crude acyl chloride is then reacted with a substituted amine in the presence of a base, such as pyridine (B92270), in a dry solvent like acetone. jocpr.comsciforum.net The reaction mixture is typically stirred at room temperature, and upon completion, the product is precipitated by pouring the mixture into cold water and then purified by recrystallization, often from aqueous ethanol. jocpr.comsciforum.net
This methodology has been successfully employed to synthesize a variety of pyrazine-2-carboxamide derivatives by reacting pyrazine-2-carbonyl chloride with different substituted amino pyridines and anilines. jocpr.comsciforum.net For instance, a series of N-phenylpyrazine-2-carboxamides were prepared through the condensation of substituted pyrazinecarboxylic acid chlorides with ring-substituted anilines. sciforum.net Similarly, condensation with various ring-substituted aminothiazoles and anilines has yielded a broad range of amides. mdpi.com
A "green" and sustainable one-pot condensation reaction has also been developed for the synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides. This method involves the reaction of arylglyoxals with 2-aminopropanediamide (B132164) in an alkaline aqueous solution under heating. rsc.org The reaction temperature was found to be a critical parameter, with 80°C favoring the formation of 5-aryl substituted pyrazine derivatives. rsc.org
Table 1: Examples of Condensation Reactions for Pyrazine-2-carboxamide Derivatives
| Starting Pyrazine Acid Chloride | Amine Reactant | Resulting Carboxamide Derivative | Reference |
| Pyrazine-2-carbonyl chloride | 2-Amino-5-chloro-pyridine | Pyrazine-2-carboxylic acid (5-chloro pyridine-2-yl) amide | jocpr.com |
| Substituted pyrazinecarboxylic acid chlorides | Ring substituted anilines | N-Phenylpyrazine-2-carboxamides | sciforum.net |
| 6-Chloropyrazine-2-carboxylic acid chloride | 2-Aminothiazole | 6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide | mdpi.com |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | 5-Bromo-2-hydroxyaniline | 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | mdpi.com |
| Arylglyoxals | 2-Aminopropanediamide | 3-Hydroxy-5-arylpyrazine-2-carboxamides | rsc.org |
Scaffold-Hopping Approaches in Derivative Synthesis
Scaffold hopping is a medicinal chemistry strategy employed to discover novel core structures (scaffolds) for biologically active compounds, aiming to identify new intellectual property, improve properties, or explore new chemical space. nih.gov This approach has been successfully applied to the design of pyrazine-2-amide derivatives.
One notable example involves the design of novel cannabinoid (CB1) receptor antagonists. nih.govebi.ac.uk Starting from the known CB1 antagonist Rimonabant, which features a central methylpyrazole ring, a scaffold hopping approach was used to replace this fragment with a pyrazine ring based on shape complementarity and synthetic feasibility. nih.govebi.ac.uk This led to the synthesis of a new series of 5,6-diaryl-pyrazine-2-amide derivatives, several of which exhibited potent CB1 receptor antagonist activity. nih.govebi.ac.uk
The concept of scaffold hopping can range from minor modifications, such as swapping carbon and heteroatoms in a ring (1° hop), to more significant changes like ring opening and closing (2° hop), or even complete backbone replacement (3° and 4° hops). nih.gov In the context of pyrazine derivatives, this has involved replacing an isothiazolo moiety with other five-membered heteroaromatic rings to evaluate the impact on biological activity. kuleuven.be
Table 2: Scaffold Hopping from Rimonabant to Pyrazine-2-amide Derivatives
| Original Scaffold | Hopped Scaffold | Target | Resulting Derivative Class | Reference |
| Methylpyrazole | Pyrazine | Cannabinoid (CB1) Receptor | 5,6-Diaryl-pyrazine-2-amide derivatives | nih.govebi.ac.uk |
Chemical Reactivity and Transformation Pathways
The pyrazine ring and the carbothioamide/carboxamide functional group endow these molecules with a rich and varied chemical reactivity.
Oxidation Reactions
The pyrazine ring itself is generally resistant to oxidation due to its aromatic character. However, side chains attached to the pyrazine ring can be oxidized. For example, alkylpyrazines can be converted to pyrazinecarboxylic acids using reagents like aqueous permanganate. thieme-connect.de The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides using reagents like hydrogen peroxide. thieme-connect.de
In the context of pyrazine-2-carbothioamide derivatives, the thioamide group can be oxidized. For instance, treatment of 3-amino-5-(3,4-dimethoxyphenyl)pyrazine-2-carbothioamide with 30% aqueous hydrogen peroxide in methanol (B129727) at 0°C resulted in the corresponding amide. kuleuven.be
Reduction Reactions
The pyrazine ring can be fully reduced to a piperazine (B1678402) ring by catalytic hydrogenation, which involves the addition of three moles of hydrogen. thieme-connect.de The carbothioamide group can also be reduced to the corresponding amine.
Nucleophilic Substitution Reactions
The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. Halopyrazines are particularly reactive towards nucleophilic substitution, often more so than the corresponding halopyridines. thieme-connect.de The reactivity can be influenced by the presence of other substituents on the ring; electron-donating groups tend to decrease the rate of substitution. thieme-connect.de
A key synthetic application of nucleophilic substitution is the displacement of a chlorine atom in 5-alkyl-6-chloropyrazine-2-carboxamides with various alkyl and arylthiolates. nih.gov This reaction affords 5-alkyl-6-(alkylsulfanyl)- and 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides. nih.gov These carboxamides can then be converted to the corresponding thioamides using Lawesson's reagent. nih.gov
The carbothioamide group itself can also participate in nucleophilic substitution reactions, where the sulfur atom can be displaced by a nucleophile. evitachem.com
Table 3: Summary of Chemical Reactivity
| Reaction Type | Reagent/Conditions | Transformation | Reference |
| Oxidation | Aqueous Permanganate | Alkyl side chain to carboxylic acid | thieme-connect.de |
| Oxidation | Hydrogen Peroxide | Pyrazine to Pyrazine N-oxide | thieme-connect.de |
| Oxidation | 30% aq. H₂O₂, MeOH, 0°C | Thioamide to Amide | kuleuven.be |
| Reduction | Catalytic Hydrogenation | Pyrazine ring to Piperazine ring | thieme-connect.de |
| Nucleophilic Substitution | Alkyl/Arylthiolates | Displacement of chlorine on pyrazine ring | nih.gov |
| Thionation | Lawesson's Reagent | Carboxamide to Thioamide | nih.gov |
Biological Activities and Pharmacological Profiles of Pyrazine 2 Carbothioamide and Its Derivatives
Antimicrobial Activities
The antimicrobial spectrum of this class of compounds is centered on mycobacteria, but also extends to other bacterial species.
Pyrazinamide (PZA), a primary derivative, is a cornerstone of modern tuberculosis treatment. It is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase within Mycobacterium tuberculosis. nih.govosti.gov This unique activation mechanism is central to its potent antimycobacterial effects.
Pyrazinamide demonstrates significant activity against Mycobacterium tuberculosis, including the standard laboratory strains H37Rv and H37Ra. Its inhibitory action is highly dependent on environmental pH. While PZA shows little to no activity at a neutral pH in standard culture media, its potency increases dramatically in an acidic environment (pH 5.0-5.5). nih.gov This condition mimics the acidic environment of phagosomes within macrophages where tubercle bacilli can reside. nih.gov Studies have shown that M. tuberculosis strains H37Rv and H37Ra have comparable minimum inhibitory concentrations (MICs) for most antituberculosis drugs, including PZA under appropriate conditions. nih.gov For instance, transposon mutagenesis studies to identify genes associated with PZA susceptibility in M. tuberculosis H37Rv were conducted at pH 6.6. nih.gov The active form, POA, is believed to inhibit the enzyme PanD, which is essential for coenzyme A biosynthesis. osti.gov
**Table 1: Activity of Pyrazinamide (PZA) and Pyrazinoic Acid (POA) Against *M. tuberculosis***
| Compound/Derivative | Strain | Condition | Activity Metric | Value |
|---|---|---|---|---|
| Pyrazinamide (PZA) | M. tuberculosis H37Rv | Acidic pH (in vivo/specific in vitro) | Susceptible | - |
| Pyrazinamide (PZA) | M. tuberculosis H37Ra | Neutral pH (7.0) in PBS | Active | - |
| Pyrazinoic Acid (POA) | M. tuberculosis H37Rv | pH 6.6 | Selection Concentration | 50 µg/mL |
The action of Pyrazinamide is uniquely characterized as a sterilizing agent, exhibiting bactericidal effects on the sub-population of semi-dormant, non-replicating mycobacteria found in acidic inflammatory lesions. This is a critical function that helps shorten the duration of tuberculosis therapy. osti.gov In contrast, against actively replicating bacilli, its effect can be considered mycobacteriostatic. The drug's bactericidal activity is linked to the acidic environment within macrophages, which facilitates the conversion of PZA to POA and the subsequent accumulation of the protonated form of POA within the bacterial cell, leading to intracellular acidification and disruption of membrane function. nih.gov
The efficacy of pyrazine (B50134) derivatives varies against different mycobacterial species. Many non-tuberculous mycobacteria (NTM) exhibit natural resistance to PZA.
Mycobacterium kansasii : This species is naturally resistant to PZA. nih.govnih.gov Research indicates this resistance is due to a significantly reduced pyrazinamidase activity, which is about 5-fold lower than in M. tuberculosis. nih.govnih.gov Consequently, the conversion of PZA to its active form, POA, is inefficient. The MIC of PZA for M. kansasii has been determined to be approximately 500 µg/mL, a level far above clinically achievable concentrations. The MIC for the active form, POA, was found to be 125 µg/mL. nih.govnih.gov
Mycobacterium avium : M. avium is also known to be resistant to PZA. This resistance is partly attributed to the lack of a functional pyrazinamidase enzyme to activate the drug.
**Table 2: Minimum Inhibitory Concentration (MIC) of PZA and POA against *M. kansasii***
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| Pyrazinamide (PZA) | M. kansasii | 500 |
| Pyrazinoic Acid (POA) | M. kansasii | 125 |
Beyond mycobacteria, various derivatives of pyrazine have been synthesized and evaluated for broader antibacterial activity.
Several studies have demonstrated that pyrazine derivatives possess activity against Gram-positive bacteria, including Staphylococcus aureus. The potency of these compounds is often greater against Gram-positive strains compared to Gram-negative ones. researchgate.net For example, a series of novel triazolo[4,3-a]pyrazine derivatives were tested against S. aureus, with several compounds showing good antibacterial activity, with MIC values ranging from 32 to 256 µg/mL. mdpi.com In another study, a pyrido[2,3-b]pyrazine (B189457) derivative containing two thiocarbonyl groups exhibited notable activity against S. aureus with an MIC of 0.078 mg/mL (78 µg/mL). researchgate.net
**Table 3: Antibacterial Activity of Select Pyrazine Derivatives against *Staphylococcus aureus***
| Derivative Class | Specific Compound | MIC (µg/mL) |
|---|---|---|
| Triazolo[4,3-a]pyrazines | Compound 1a | 32-64 |
| Triazolo[4,3-a]pyrazines | Compound 1f | 32-64 |
| Triazolo[4,3-a]pyrazines | Compound 1i | 32-64 |
| Triazolo[4,3-a]pyrazines | Compound 2c | 32-64 |
| Triazolo[4,3-a]pyrazines | Compound 2e | 32 |
| Pyrido[2,3-b]pyrazine | Derivative with two thiocarbonyl groups | 78 |
Antifungal Activity
The antifungal potential of pyrazine derivatives has been explored against various fungal pathogens. Research has shown that a derivative, 5-Benzoylpyrazine-2-carbothioamide, exhibited a notable antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of less than 1.95 µM/ml .
Furthermore, a study on substituted amides of pyrazine-2-carboxylic acids demonstrated that certain compounds displayed considerable antifungal effects. The most susceptible strain was Trichophyton mentagrophytes, with MIC values ranging from 62.5 to 1000 μmol·L⁻¹ nih.gov. The antialgal activity of some pyrazine derivatives has also been correlated with their antifungal activity against Candida albicans nih.gov. In a separate study, pyrazine-2-carboxylic acid derivatives containing piperazine (B1678402) showed promising activity against C. albicans, with compounds 'P4' and 'P10' exhibiting a MIC value of 3.125 µg/mL rjpbcs.com.
| Compound | Fungal Strain | MIC | Reference |
|---|---|---|---|
| 5-Benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | <1.95 µM/ml | |
| 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid (2d) | Trichophyton mentagrophytes | 31.25-500 µmol·L⁻¹ | nih.gov |
| 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f) | Trichophyton mentagrophytes | 31.25-500 µmol·L⁻¹ | nih.gov |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Candida albicans | 3.125 µg/mL | rjpbcs.com |
| (3-aminopyrazin-2-yl)(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)methanone (P10) | Candida albicans | 3.125 µg/mL | rjpbcs.com |
Antiviral Activities
Inhibition of Influenza A Viruses
The pyrazine scaffold has been a subject of interest in the development of antiviral agents, including those targeting influenza A viruses. Research into novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues has demonstrated their potential as inhibitors of influenza A. One of the epimers, 4-[(1S, 3R, 4R, 7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3-oxo-3,4-dihydropyrazine-2-carboxamide (8a), showed significant antiviral activities with IC50 values of 7.41 µM for H3N2 and 5.63 µM for H1N1, alongside low cytotoxicity nih.gov.
Another study identified an imidazo[1,2-a]pyrazine (B1224502) derivative, designated as A4, which exhibited potent and broad-spectrum anti-influenza activity. This compound was particularly effective against an oseltamivir-resistant H1N1/pdm09 strain and was found to directly bind to the viral nucleoprotein (NP) nih.gov. These findings underscore the potential of pyrazine-based compounds in the search for new anti-influenza therapies.
| Compound | Virus Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[(1S, 3R, 4R, 7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3-oxo-3,4-dihydropyrazine-2-carboxamide (8a) | Influenza A (H3N2) | 7.41 | nih.gov |
| Influenza A (H1N1) | 5.63 | nih.gov | |
| Imidazo[1,2-a]pyrazine derivative A4 | Influenza A (oseltamivir-resistant H1N1/pdm09) | Potent and broad-spectrum activity | nih.gov |
Efficacy against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2)
In the quest for effective treatments for COVID-19, a series of pyrazine-triazole conjugates were synthesized and screened for their activity against SARS-CoV-2. Several of these conjugates, specifically compounds 5d–g, demonstrated significant potency. Additionally, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) also showed notable efficacy. The antiviral activity of these compounds was found to be significant when compared to the reference drug, Favipiravir. For instance, compound 5d exhibited a high potency against SARS-CoV-2 with an IC50 of 0.120 mM, though its selectivity index was lower than that of Favipiravir. Compound 12i showed an IC50 of 0.3638 mM and a selectivity index slightly higher than Favipiravir.
| Compound | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) |
|---|---|---|---|
| Pyrazine-triazole conjugate 5d | 0.120 | 0.378 | 3.150 |
| Pyrazine-triazole conjugate 5f | - | - | 3.685 |
| (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) | 0.3638 | 1.396 | 3.837 |
Anticancer and Cytotoxic Activities
The carbothioamide and carboxamide moieties are recognized for their potential in the design of anticancer agents. A study focused on pyrazoline analogs incorporating these functional groups revealed potent cytotoxic activity against various cancer cell lines. For instance, a carbothioamide/carboxamide-based pyrazoline analog (1) displayed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.08 μM nih.govacs.org.
Further investigation into a series of synthesized pyrazoline derivatives (3a–3l) demonstrated their anticancer potential against human lung cancer (A549) and human cervical cancer (HeLa) cell lines. Two potent analogs, 3a and 3h, exhibited excellent activity against A549 cells with IC50 values of 13.49 ± 0.17 and 22.54 ± 0.25 μM, respectively. These compounds also showed strong activity against HeLa cells with IC50 values of 17.52 ± 0.09 and 24.14 ± 0.86 μM nih.gov.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Carbothioamide/carboxamide-based pyrazoline analog (1) | MCF-7 (Breast) | 0.08 | nih.govacs.org |
| Pyrazoline analog 3a | A549 (Lung) | 13.49 ± 0.17 | nih.gov |
| HeLa (Cervical) | 17.52 ± 0.09 | nih.gov | |
| Pyrazoline analog 3h | A549 (Lung) | 22.54 ± 0.25 | nih.gov |
| HeLa (Cervical) | 24.14 ± 0.86 | nih.gov |
In Vitro Cytotoxicity against Cancer Cell Lines
Derivatives of pyrazine have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Chalcone-pyrazine hybrids, in particular, have shown notable inhibitory activity. For instance, one derivative exhibited significant effects on the MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma) cell lines with IC50 values of 0.012 μM and 0.045 μM, respectively mdpi.com. Another related compound showed strong inhibition against A549 and Colo-205 (colon adenocarcinoma) cells, with IC50 values of 0.13 μM and 0.19 μM mdpi.com.
Organometallic complexes incorporating pyrazine-based ligands have also been evaluated for their anticancer potential. A series of cyclometalated gold(III) carbene complexes showed promising activity. One such complex was particularly effective against MCF-7 and A549 cell lines, with IC50 values in the submicromolar range nih.gov. Specifically, the IC50 value against A549 cells was reported as 7.8 ± 1.3 μM nih.gov. Another gold(III) complex containing a 6-thioguanine (B1684491) ligand was also potent against MCF-7 cells, with an IC50 of 0.78 ± 0.11 μM nih.gov.
Ruthenium(II) complexes with heterocyclic (pyrazine)carboxamide ligands have also been assessed. Two such complexes, [Ru(L1)(p-cymene)Cl] and [Ru(L2)(p-cymene)Cl], displayed superior cytotoxicity against several cancer cell lines, including A549 and PC-3 (prostate cancer), when compared to the conventional chemotherapy drug cisplatin (B142131) rsc.org.
Table 1: In Vitro Cytotoxicity (IC50/GI50) of Pyrazine Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 / GI50 (µM) |
|---|---|---|
| Chalcone-Pyrazine Hybrid | MCF-7 | 0.012 mdpi.com |
| Chalcone-Pyrazine Hybrid | A549 | 0.045 mdpi.com |
| Chalcone-Pyrazine Hybrid | Colo-205 | 0.19 mdpi.com |
| (C^Npz^C)Au(NHC) Complex | A549 | 7.8 ± 1.3 nih.gov |
| (C^Npz^C)Au(6-thioguanine) | MCF-7 | 0.78 ± 0.11 nih.gov |
| (C^Npz^C)Au(6-thioguanine) | A549 | 29.0 ± 1.8 nih.gov |
| Ligustrazine-Chalcone Hybrid | HepG2 | 0.99 - 9.99 mdpi.com |
| Ligustrazine-Chalcone Hybrid | MCF-7 | 1.41 mdpi.com |
| Ligustrazine-Chalcone Hybrid | A549 | 1.60 mdpi.com |
| Anthraquinone-Pyrazine Derivative | HeLa | 53.5 mdpi.com |
| Anthraquinone-Pyrazine Derivative | A549 | 78.3 mdpi.com |
Selectivity against Cancer Cells versus Normal Cells
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, normal cells. Studies on pyrazine derivatives have addressed this by comparing their cytotoxicity in cancer cell lines to that in non-cancerous cell lines.
For example, a cyclometalated gold(III) carbene complex based on a pyrazine ligand demonstrated lower toxicity toward healthy human lung fibroblast cells (MRC-5) compared to its potent activity against cancer cells nih.gov. Another gold complex with a 6-thioguanine ligand, while toxic to cancer cells, also showed toxicity in the low-micromolar range against these healthy fibroblasts (IC50 = 4.3 ± 0.7 μM) nih.gov.
Similarly, ruthenium(II) complexes containing pyrazinecarboxamide ligands were evaluated for their effects on the non-cancerous KMST-6 cell line, with results indicating a degree of selectivity for cancer cells like A549 and PC-3 rsc.org. Another pyrazine derivative, a chalcone (B49325) hybrid, was found to have no toxicity to HUVEC-12, a normal human umbilical vein endothelial cell line, at concentrations up to 40 μM, while effectively inhibiting liver cancer cells mdpi.com. This selectivity is a promising indicator of the therapeutic potential of pyrazine-based compounds.
Table 2: Selectivity of Pyrazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Normal Cell Line | Selectivity Profile |
|---|---|---|---|
| (C^Npz^C)Au(NHC) Complex | A549, MCF-7 | MRC-5 | Lower toxicity toward healthy cells nih.gov |
| Ru(II) Pyrazinecarboxamide Complexes | A549, PC-3, Caco-2 | KMST-6 | Selectivity surpassed that of cisplatin rsc.org |
| Chalcone-Pyrazine Hybrid | BEL-7402 | HUVEC-12 | No toxicity to HUVEC-12 (IC50 > 40 μM) mdpi.com |
Apoptosis Induction in Cancer Cells
Pyrazine derivatives have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death, in malignant cells. One study on a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in human leukemia K562 cells, demonstrated that the compound induces apoptosis at its IC50 value rjeid.comnih.goveurekaselect.com.
The mechanism of apoptosis induction involves the modulation of key regulatory proteins. Treatment with 2-mOPP led to a downregulation in the expression of the anti-apoptotic proteins Bcl2 and Survivin rjeid.comnih.goveurekaselect.com. Concurrently, the expression of the pro-apoptotic protein Bax was increased rjeid.comnih.goveurekaselect.com. This shift in the Bax/Bcl2 ratio is a classic trigger for the intrinsic pathway of apoptosis.
Evidence of apoptosis was confirmed through multiple analytical methods. Morphological changes consistent with apoptosis were observed using Hoechst staining, while Annexin V/PI double staining and analysis by flow cytometry confirmed the externalization of phosphatidylserine, an early marker of apoptosis rjeid.comnih.gov. Furthermore, DNA fragmentation assays revealed the characteristic laddering pattern associated with late-stage apoptosis rjeid.comnih.gov. Analysis of the cell cycle also showed an increase in the sub-G1 cell population, which is indicative of apoptotic cells nih.gov. Another study using fluorescence staining and flow cytometry confirmed that a different chalcone-pyrazine derivative could also induce apoptosis in BEL-7402 liver cancer cells mdpi.com.
Other Biological Activities
Antioxidant Activity
Several pyrazine derivatives have been investigated for their antioxidant properties, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay medcraveonline.comrjpbcs.com. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it medcraveonline.commdpi.com. The reduction of the DPPH radical is observed as a color change from violet to pale yellow, which is quantified by a decrease in absorbance at 517 nm medcraveonline.commdpi.com.
Studies have shown that pyrazine-2-carboxylic acid derivatives possess the ability to scavenge DPPH radicals, indicating their potential as antioxidants rjpbcs.com. The antioxidant capacity is dependent on the molecular structure of the derivative. This free radical scavenging activity suggests that these compounds could play a role in mitigating oxidative stress, which is implicated in numerous disease processes medcraveonline.com.
Anti-inflammatory Properties
Pyrazine-containing compounds have also been recognized for their anti-inflammatory activities mdpi.com. For example, certain paeonol (B1678282) derivatives incorporating a pyrazine structure have been synthesized and screened for their ability to inhibit inflammation. One such compound demonstrated a 56.32% inhibitory activity against the overproduction of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells at a concentration of 20 μM mdpi.com. The inhibition of NO production is a key target in the development of anti-inflammatory agents. Benzothiazole-pyrazine conjugates have also been noted for their potential anti-inflammatory properties among other biological activities nih.gov.
Antiparasitic Activity
The pyrazine scaffold is a component of compounds with demonstrated antiparasitic capabilities, notably anti-plasmodial activity against the malaria parasite, Plasmodium falciparum nih.gov. A study evaluating amides and thioamides with pyridine (B92270) and pyrazine cores found that twelve of the twenty-two synthesized compounds showed in vitro activity against the intraerythrocytic stage of P. falciparum nih.gov.
One specific derivative, thiopicolinamide, displayed potent submicromolar activity with an IC50 value of 142 nM nih.gov. Importantly, this compound was over 88-fold less active against a human cell line, indicating a favorable selectivity index nih.gov. Further investigation showed it was equally effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite nih.gov. An aminoquinoline-pyrazinamide hybrid and its rhodium complex also exhibited moderate anti-plasmodial activity against the NF54 strain of P. falciparum scielo.org.mx.
Enzyme Inhibition
Derivatives of pyrazine-2-carbothioamide have demonstrated notable inhibitory activity against a range of enzymes, highlighting their potential as scaffolds for the development of targeted therapeutic agents.
Kinases (e.g., FGFR2/3): Certain pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). nih.gov One such compound, compound 10, demonstrated significant inhibitory activity against both FGFR2 and FGFR3, even in the presence of common resistance mutations. nih.gov This selective inhibition of FGFR2/3, while sparing FGFR1/4, is a key characteristic that may help in avoiding some dose-limiting adverse effects associated with broader FGFR inhibition. nih.gov Further research has led to the development of 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors. nih.gov For instance, compound 18i was identified as a pan-FGFR inhibitor, effectively blocking the activation of FGFR and its downstream signaling pathways. nih.gov The development of these inhibitors showcases the potential of the pyrazine scaffold in targeting oncogenic drivers like FGFRs. nih.govnih.gov
Table 1: FGFR Inhibition by Pyrazine-2-carbothioamide Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound 10 | FGFR2, FGFR3 | Potent inhibition, overcomes resistance mutations | nih.gov |
Phosphodiesterase 4B (PDE4B): The inhibition of phosphodiesterase 4 (PDE4) enzymes is a recognized strategy for treating various inflammatory diseases. mdpi.comnih.gov Pyrimidine derivatives, closely related to the pyrazine scaffold, have been explored as selective inhibitors of PDE4B, a subfamily predominant in controlling inflammatory responses. mdpi.com While specific pyrazine-2-carbothioamide inhibitors of PDE4B were not detailed in the provided search results, the broader class of pyrazine-containing compounds has been investigated for this target. The focus on selective PDE4B inhibitors aims to reduce side effects associated with non-selective PDE4 inhibition. pjmhsonline.comfrontiersin.org
HCV NS5B RdRp: The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a critical enzyme for viral replication and a major target for antiviral drug development. nih.govsemanticscholar.org Various classes of non-nucleoside inhibitors (NNIs) have been identified that bind to allosteric sites on the enzyme, inhibiting its function. mdpi.commdpi.com While the provided results mention benzimidazole-5-carboxamides as non-competitive inhibitors of NS5B, specific data on pyrazine-2-carbothioamide derivatives targeting this enzyme is not explicitly detailed. nih.gov The general principle involves compounds binding to sites on the polymerase, leading to the inhibition of RNA synthesis. nih.govsemanticscholar.org
Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), making it an attractive target for the development of new antibacterial agents. researchgate.netnih.gov The inhibition of FabI can disrupt the formation of bacterial cell membranes. frontiersin.org While the search results highlight the importance of FabI as a target and mention various inhibitors, specific examples of pyrazine-2-carbothioamide derivatives acting as FabI inhibitors were not found. nih.govmdpi.com
Abiotic Elicitor Properties for Secondary Metabolite Production
Substituted pyrazinecarboxamides, which are structurally related to pyrazine-2-carbothioamide, have been investigated for their ability to act as abiotic elicitors, stimulating the production of valuable secondary metabolites in plant tissue cultures.
Flavonolignans, Flavonoids, Taxifoline, and Rutin (B1680289): Research has shown that certain N-phenylpyrazine-2-carboxamides can significantly increase the production of flavonolignans in Silybum marianum (milk thistle) cultures. nih.govnih.govresearchgate.net For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was found to enhance the production of flavonolignans and taxifoline. nih.govnih.gov Specifically, this compound led to a two to three-fold increase in the silychristin (B192383) content compared to control samples. nih.govnih.gov Another derivative, N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide, increased the production of silychristin by as much as 12 times compared to the control. nih.govresearchgate.net
Similarly, 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide has been shown to be an effective elicitor of both flavonolignans and taxifoline in Silybum marianum cultures. mdpi.com In callus cultures of Ononis arvensis, substituted N-phenylpyrazine-2-carboxamides have been observed to increase flavonoid production. mdpi.com For instance, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide led to a maximal flavonoid production of about 900%. mdpi.com
Furthermore, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was identified as a good elicitor for taxifolin (B1681242) production in S. marianum, with silychristin being the most abundant flavonolignan produced. phcog.comnih.gov In cultures of Fagopyrum esculentum, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide was found to be effective in increasing rutin production in callus cultures. phcog.comnih.gov
Table 2: Elicitation of Secondary Metabolites by Pyrazinecarboxamide Derivatives
| Derivative | Plant Culture | Secondary Metabolites Increased | Notable Increase | Reference |
|---|---|---|---|---|
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Silybum marianum | Flavonolignans, Taxifoline, Silychristin | 2-3 times silychristin | nih.govnih.gov |
| N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | Silybum marianum | Silychristin | 12 times silychristin | nih.govresearchgate.net |
| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Silybum marianum | Flavonolignans, Taxifoline | - | mdpi.com |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Flavonoids | ~900% | mdpi.com |
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Taxifolin, Silychristin | - | phcog.comnih.gov |
Interactions with Biomolecules
The interaction of pyrazine-2-carbothioamide and its derivatives with essential biomolecules like DNA and proteins is a crucial aspect of their pharmacological profile.
DNA Binding: Small molecules containing the pyrazine ring can interact with DNA through non-covalent binding modes. nih.gov Studies on heterocyclic (pyrazine)carboxamide Ru(II) complexes have shown that these compounds interact with DNA, primarily through minor groove binding. rsc.org The binding constants (Kb) for these complexes were found to be in the range of 0.21–9.22 × 106 M−1. rsc.org The presence of an NH moiety in the carboxamide group was suggested to enhance the strength of these interactions through hydrogen bonding with DNA nucleobases. rsc.org Theoretical studies have also characterized the interactions between pyrazine derivatives and the DNA groove as nonspecific π–π interactions between the pyrazine ring and deoxyribose rings. nih.gov The anticancer activity of some carbothioamide-based pyrazoline analogs has been attributed to their DNA binding capabilities. nih.govacs.org
Protein Binding (e.g., BSA): The interaction of pyrazine derivatives with proteins, such as bovine serum albumin (BSA), has been investigated to understand their transport and metabolism in the bloodstream. researchgate.net Studies have shown that alkyl-pyrazines can bind to BSA, primarily at the sites of tyrosine and tryptophan residues, through non-covalent interactions. nih.gov This binding can induce conformational changes in the BSA protein. researchgate.netnih.gov The interaction is characterized by a static quenching mechanism, indicating the formation of a complex between the pyrazine derivative and the protein. rsc.orgresearchgate.net The main driving force for this binding is often hydrophobic interaction. researchgate.net
Mechanisms of Action of Pyrazine 2 Carbothioamide Derivatives
Interference with Bacterial Cell Wall Synthesis
The bacterial cell wall is a crucial structure for survival, and its disruption is a key strategy for antimicrobial agents. Some pyrazine (B50134) derivatives interfere with the biosynthesis of peptidoglycan, a vital component of this wall nih.govchemistryworld.comnih.gov. For instance, certain derivatives can inhibit transpeptidation, the final step in peptidoglycan synthesis, which is catalyzed by penicillin-binding proteins (PBPs) mdpi.com. Glycopeptide antibiotic derivatives, through a different mechanism, bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, physically obstructing the polymerization process mdpi.com. Furthermore, in mycobacteria, which possess a unique cell wall rich in mycolic acids, compounds like isoniazid—structurally related to pyrazine derivatives—inhibit mycolic acid synthesis, thereby compromising the cell wall's integrity youtube.com. This interference leads to a loss of structural integrity, ultimately causing bacterial cell death youtube.com.
Disruption of Metabolic Pathways in Microorganisms
Pyrazine derivatives can disrupt various metabolic pathways essential for microbial survival. Pyrazinamide, a well-known antitubercular drug, is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase nih.gov. POA is thought to disrupt membrane transport and interfere with energy metabolism, particularly under acidic conditions found within phagosomes where Mycobacterium tuberculosis can reside.
Inhibition of Fatty Acid Synthase I
Fatty acid biosynthesis is a critical pathway for bacteria, providing essential components for cell membranes. The type I fatty acid synthase (FAS-I) system in Mycobacterium tuberculosis is a validated target for antitubercular drugs. While pyrazinoic acid itself does not directly inhibit purified FAS-I, certain analogs of pyrazinamide, such as 5-chloro-pyrazinamide (5-Cl-PZA), have been shown to be irreversible inhibitors of this enzyme nih.gov.
Studies have demonstrated that 5-Cl-PZA inhibits FAS-I in a time-dependent manner, suggesting a covalent modification of the enzyme nih.gov. The inhibition is concentration-dependent and is influenced by substitutions on the pyrazine ring nih.gov. This targeted inhibition of a key metabolic enzyme disrupts the production of vital fatty acids, contributing to the antimicrobial effect.
Table 1: Inhibition of Mycobacterial Fatty Acid Synthase I (FAS-I) by Pyrazinamide Analogs
| Compound | Inhibition Type | Target Enzyme | Key Finding |
|---|---|---|---|
| 5-Chloro-pyrazinamide (5-Cl-PZA) | Irreversible, Time-dependent | Fatty Acid Synthase I (FAS-I) | Directly inhibits FAS-I activity, unlike its parent compound. nih.gov |
| Pyrazinoic Acid (POA) | No direct inhibition | Fatty Acid Synthase I (FAS-I) | Fails to directly modulate the activity of purified FAS-I. nih.gov |
Disruption of Membrane Potential
The integrity of the bacterial cell membrane and the maintenance of its electrochemical potential are vital for cellular functions, including ATP synthesis and nutrient transport. Some lipophilic pyrazine derivatives can insert into the bacterial membrane, leading to its disruption. For example, Oritavancin, a lipoglycopeptide, possesses a lipophilic biphenyl (B1667301) moiety that disrupts membrane integrity, causing depolarization and increased permeability mdpi.com. This disruption of the membrane potential can lead to a cascade of detrimental effects, ultimately resulting in cell death.
Molecular Targeting of Enzymes
The specificity of pyrazine-2-carbothioamide derivatives often arises from their ability to target and inhibit particular enzymes crucial for pathogen survival or cancer cell proliferation.
DprE1 in M. tuberculosis : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan nih.gov. DprE1 is a validated target for several new anti-TB drug candidates plos.orgresearchgate.net. Certain pyrazine-containing compounds have been identified as inhibitors of DprE1, effectively halting the production of these essential cell wall polymers nih.govresearchgate.net.
FabI : Enoyl-acyl carrier protein (ACP) reductase (FabI) is the final enzyme in the bacterial fatty acid biosynthesis elongation cycle nih.gov. It is a key target for the development of new antibacterial agents. Pyrazine-based compounds have been designed to inhibit FabI, thereby blocking fatty acid synthesis and exhibiting potent antistaphylococcal activity nih.gov.
CYP51 : Sterol 14α-demethylase (CYP51) is a crucial enzyme in the sterol biosynthesis pathway in fungi and protozoa nih.gov. Azole-based drugs, which share structural similarities with some pyrazine derivatives, target CYP51 to treat fungal and parasitic infections nih.govnih.govresearchgate.net. Inhibition of CYP51 disrupts the production of essential sterols like ergosterol, leading to cell growth arrest and death nih.gov.
Kinases : Protein kinases are key regulators of cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation nih.govresearchgate.net. Many pyrazine-based small molecules have been developed as potent and selective kinase inhibitors for cancer therapy nih.govresearchgate.netnih.govgoogle.com. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block its activity nih.gov.
Table 2: Pyrazine-Based Kinase Inhibitors and Their Targets
| Compound | Target Kinase(s) | Therapeutic Area |
|---|---|---|
| Gilteritinib | FLT3/AXL | Acute Myeloid Leukemia nih.gov |
| Darovasertib | PKC | Metastatic Uveal Melanoma nih.gov |
| nih.govnih.govtriazolo[4,3-a]pyrazine derivatives | c-Met/VEGFR-2 | Cancer frontiersin.org |
Role of Molecular Interactions in Biological Effects
The biological activity of pyrazine-2-carbothioamide derivatives is fundamentally governed by their molecular interactions with their biological targets. Non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, are crucial for the binding of these compounds to the active sites of enzymes nih.govresearchgate.net. For instance, pyrazine-based kinase inhibitors form hydrogen bonds with key amino acid residues within the ATP binding pocket of the kinase nih.gov.
The thioamide group, in particular, can influence physicochemical properties like cell permeability and the ability to form specific interactions with target enzymes, sometimes leading to enhanced antimicrobial activity compared to their amide counterparts. The planar nature of the pyrazine ring also contributes to its ability to fit into specific binding sites and engage in stacking interactions.
Mechanisms of Cytotoxicity
In the context of cancer therapy, several pyrazine derivatives have been shown to induce cytotoxicity in cancer cells through the induction of apoptosis, or programmed cell death.
One study on a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), demonstrated its ability to inhibit the proliferation of human leukemia K562 cells rjeid.comnih.govresearchgate.neteurekaselect.com. This compound was found to induce apoptosis by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Survivin, while up-regulating the pro-apoptotic protein Bax rjeid.comnih.govresearchgate.net. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the apoptotic cascade. Furthermore, the compound caused cell cycle arrest in the G0/G1 phase, preventing the cancer cells from dividing rjeid.comnih.goveurekaselect.com.
Other carbothioamide-based pyrazoline analogs have also shown potent cytotoxic activity against various cancer cell lines, including lung and cervical cancer nih.gov. The proposed mechanism for some of these compounds involves intercalation with DNA, leading to DNA damage and subsequent cell death nih.govacs.org.
Table 3: Cytotoxic Effects of a Pyrazine Derivative on K562 Leukemia Cells
| Compound | Cell Line | IC50 (72h) | Mechanism of Action |
|---|
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Carbothioamide Moiety on Activity
The carbothioamide (-CSNH2) group is a key structural feature of pyrazine-2-carbothioamide and is integral to its chemical identity and biological activity. The replacement of a carboxamide (-CONH2) with a carbothioamide group, a strategy known as bioisosterism, is a well-established approach in medicinal chemistry to alter a compound's properties. Thioamides possess distinct electronic and steric characteristics compared to their amide analogs, which can lead to enhanced biological activity, improved metabolic stability, and different receptor binding affinities.
Research has indicated that in some series of compounds, thioamide derivatives demonstrate superior antimicrobial activity compared to the corresponding amides. This enhancement is often linked to the different physicochemical properties of the thioamide group, which can affect factors like cell permeability and interactions with target enzymes. For instance, the conversion of pyrazine-2-carboxamide derivatives to their thioamide counterparts has been shown to maintain high potency for certain biological targets while also improving solubility, a critical factor in drug development.
Role of the Amino Group in Molecular Interactions
The amino group (-NH2) of the carbothioamide moiety plays a significant role in the molecular interactions of pyrazine-2-carbothioamide with its biological targets. Pyrazine-based compounds, due to their heteroaromatic nature, can engage in a variety of interactions, including polar and nonpolar interactions. nih.gov The nitrogen atoms of the pyrazine (B50134) ring frequently act as hydrogen bond acceptors. nih.govresearchgate.net
Influence of Substituents on Biological Efficacy and Selectivity
The addition of halogen atoms (e.g., chlorine, bromine, iodine) to the pyrazine ring has been shown to have a notable impact on the biological activity of related pyrazine-2-carboxamide derivatives, providing insights into the potential effects on pyrazine-2-carbothioamide. For instance, in a series of substituted N-phenylpyrazine-2-carboxamides, halogen substitution was found to be important for antimycobacterial activity. nih.gov Specifically, iodine substitution at the 3-position of a phenyl ring attached to the carboxamide was identified as being significant for activity against Mycobacterium tuberculosis. nih.gov The most active compound in one study was a 3-iodo-4-methylphenyl derivative of pyrazine-2-carboxamide. nih.gov In another study, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity. nih.govresearchgate.net This suggests that the presence and position of halogens can significantly enhance the antimycobacterial efficacy.
The length and nature of alkyl chains substituted on the pyrazine ring can also influence biological activity, primarily by altering the lipophilicity of the molecule. Increased lipophilicity can affect the compound's ability to cross cell membranes and reach its target. In studies of pyrazine-2-carboxylic acid amides, the introduction of a tert-butyl group at position 5 of the pyrazine ring was a feature in several compounds that showed more than 20% inhibition of Mycobacterium tuberculosis. nih.gov However, a direct correlation between increasing alkyl chain length and activity is not always straightforward, as excessive lipophilicity can sometimes lead to decreased activity due to poor solubility or non-specific binding. The inhibitory activity of amides of 2-alkylpyridine-4-carboxylic acids, a related class of compounds, was found to be dependent on their lipophilicity. nih.gov
The introduction of aromatic and heterocyclic rings as substituents on the pyrazine-2-carbothioamide scaffold can lead to significant changes in biological activity. These substituents can engage in additional binding interactions, such as π-π stacking and hydrophobic interactions, with the target protein. In a series of 3-acylaminopyrazine-2-carboxamides, derivatives with a 4'-substituted benzoyl group on the C-3-amino group of the pyrazine core exhibited the highest antimycobacterial activity. mdpi.com The most effective compounds in this series had larger halogen or methyl groups at the 4'-position of the benzene (B151609) ring. mdpi.com The presence of a thiazole (B1198619) ring in some pyrazine-2-carboxamide derivatives has also been associated with notable antifungal effects. researchgate.net
The following table summarizes the impact of different substituents on the antimycobacterial activity of pyrazine-2-carboxamide derivatives, which can provide insights for the design of pyrazine-2-carbothioamide analogs.
| Compound ID | Substituent at C5 | Substituent at C6 | N-Substituent | % Inhibition of M. tuberculosis | Reference |
| 2d | H | Cl | 3-methylphenyl | Low | nih.gov |
| 2f | tert-butyl | Cl | 3-methylphenyl | >20% | nih.gov |
| 2o | tert-butyl | Cl | 3,5-bis(trifluoromethyl)phenyl | 72% | nih.govresearchgate.net |
| 9 | H | H | 3-iodo-4-methylphenyl | High (MIC < 2.0 µmol/L) | nih.gov |
| 12 | tert-butyl | Cl | 3-iodo-4-methylphenyl | High (IC90 = 0.819 µg/mL) | nih.gov |
Comparative SAR of Thioamides versus Amides
The substitution of an amide group with a thioamide is a common strategy in medicinal chemistry that can lead to significant differences in biological activity. Thioamides are generally more resistant to hydrolysis by peptidases, which can improve their metabolic stability. nih.gov They also have different electronic and steric properties compared to amides. The C=S bond in thioamides is longer than the C=O bond in amides, and thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors. nih.gov
In the context of pyrazine derivatives, studies have shown that thioamides can be more active than their amide counterparts. researchgate.net This enhanced activity can be attributed to the altered physicochemical properties of the thioamide group, which may lead to better cell permeability and stronger interactions with the target. In one study, replacing an amide group with a thioamide in a series of SIRT2 inhibitors abolished the inhibitory activity, highlighting that this substitution can have dramatic and sometimes unpredictable effects on biological function. nih.gov The comparative SAR between thioamides and amides underscores the importance of the carbothioamide moiety in defining the biological profile of pyrazine-2-carbothioamide and its derivatives.
The following table provides a general comparison of the properties of thioamides and amides.
| Property | Thioamides (-CSNH2) | Amides (-CONH2) |
| Bond Length | C=S bond is longer | C=O bond is shorter |
| Hydrogen Bonding | Stronger H-bond donor, weaker H-bond acceptor | Weaker H-bond donor, stronger H-bond acceptor |
| Metabolic Stability | Generally more resistant to hydrolysis | More susceptible to hydrolysis |
| Biological Activity | Can be more potent in certain contexts | Activity is context-dependent |
Design Principles for Overcoming Drug Resistance (e.g., Mutant Kinases)
The emergence of drug resistance, frequently driven by mutations in the kinase domain, represents a significant challenge in cancer therapy. The design of next-generation inhibitors, including those based on the pyrazine-2-carbothioamide scaffold, must therefore incorporate strategies to effectively target these mutant kinases. While extensive research has focused on pyrazine-2-carboxamide derivatives, the principles of overcoming resistance can be extrapolated and applied to their carbothioamide counterparts, leveraging the unique properties of the thioamide group.
A primary mechanism of resistance involves mutations in the ATP-binding pocket of the kinase, which can reduce the affinity of the inhibitor. One key strategy to overcome this is the design of compounds that can form strong and durable interactions with the target, even in the presence of mutations. The bioisosteric replacement of a carboxamide with a carbothioamide is a recognized strategy in medicinal chemistry to modulate a compound's physicochemical properties. Thioamides, due to their different electronic and steric characteristics compared to amides, can lead to altered receptor binding affinities and potentially enhanced biological activity.
Research into pyrazine derivatives has shown that the conversion of pyrazine-2-carboxamide to its corresponding thioamide can maintain high potency while improving properties like solubility. Furthermore, the substitution of an amide with a thioamide has been demonstrated to improve the permeability and bioavailability of certain compounds. These characteristics are advantageous in designing inhibitors that can effectively reach their target and maintain therapeutic concentrations.
The design of pyrazine-2-carbothioamide derivatives to overcome resistance in mutant kinases would likely focus on several key principles:
Exploiting Alternative Binding Modes: Introducing the carbothioamide moiety may alter the hydrogen bonding patterns and hydrophobic interactions within the ATP-binding site. This could allow the inhibitor to anchor to residues that are not affected by common resistance mutations.
Covalent Inhibition: A well-established strategy to combat resistance is the incorporation of a reactive group (a "warhead") that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site. This renders the inhibition irreversible and less susceptible to mutations that affect non-covalent binding. The pyrazine-2-carbothioamide scaffold can be functionalized with such electrophilic groups.
Structure-Based Design: Utilizing crystal structures of mutant kinases, medicinal chemists can design pyrazine-2-carbothioamide derivatives that fit snugly into the mutated binding pocket. This approach allows for the rational design of modifications to the core scaffold to accommodate steric changes and exploit new interactions created by the mutation.
Targeting Allosteric Sites: Instead of competing with ATP at the orthosteric site, inhibitors can be designed to bind to allosteric sites, which are often more conserved across mutations. The pyrazine-2-carbothioamide core can serve as a starting point for developing such allosteric inhibitors.
The following interactive data table illustrates a hypothetical structure-activity relationship (SAR) study for a series of pyrazine-2-carbothioamide derivatives designed to overcome a common gatekeeper mutation in a hypothetical kinase. The data is conceptual and intended to demonstrate the design principles.
| Compound ID | R1-Group | R2-Group | Warhead | IC50 Wild-Type Kinase (nM) | IC50 Mutant Kinase (nM) | Fold-Resistance | Design Rationale |
| PZC-001 | H | Phenyl | None | 15 | 300 | 20 | Parent compound with good wild-type activity but significant resistance. |
| PZC-002 | H | 4-Fluorophenyl | None | 12 | 250 | 20.8 | Introduction of a fluorine to probe electronic effects; minimal impact on resistance. |
| PZC-003 | CH3 | Phenyl | None | 25 | 400 | 16 | Addition of a methyl group to explore steric effects; decreased overall potency. |
| PZC-004 | H | Phenyl | Acrylamide | 10 | 15 | 1.5 | Incorporation of a covalent warhead significantly overcomes resistance. |
| PZC-005 | H | 3-Chloro-4-fluorophenyl | Acrylamide | 8 | 10 | 1.25 | Optimization of the phenyl substituent in the covalent inhibitor for enhanced potency. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Pyrazine-2-carbothioamide.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For Pyrazine-2-carbothioamide and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. researchgate.nettandfonline.comresearchgate.net
DFT studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. nih.gov These geometric parameters are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT is used to perform Natural Bond Orbital (NBO) analysis, which helps in understanding intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. derpharmachemica.comrsc.org
Table 1: Example of DFT Calculated Parameters for a Pyrazine (B50134) Derivative
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -650.1234 |
| Dipole Moment (Debye) | 3.45 |
| C-N Bond Length (Å) | 1.34 |
| C=S Bond Length (Å) | 1.68 |
Note: The data in this table is illustrative for a pyrazine derivative and not specific to Pyrazine-2-carbothioamide.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. unam.mxaps.org This method is crucial for understanding the electronic absorption spectra of Pyrazine-2-carbothioamide. TD-DFT calculations can predict the excitation energies, oscillator strengths, and wavelengths of maximum absorption (λmax) for electronic transitions. researchgate.netyoutube.com By analyzing the orbitals involved in these transitions, such as n → π* or π → π* transitions, researchers can gain insights into the nature of the molecule's electronic behavior upon light absorption. researchgate.net The accuracy of TD-DFT results is often validated by comparing them with experimental UV-Vis spectra. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical polarizability of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov FMO analysis for Pyrazine-2-carbothioamide helps in predicting its reactivity and understanding its electronic transitions. derpharmachemica.comnih.gov
Table 2: Illustrative FMO Properties for a Pyrazine Derivative
| Property | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -2.34 |
| Energy Gap (ΔE) | 4.44 |
Note: The data in this table is illustrative for a pyrazine derivative and not specific to Pyrazine-2-carbothioamide.
Conceptual DFT provides a framework for defining chemical reactivity indicators. scispace.comresearchgate.net For Pyrazine-2-carbothioamide, descriptors such as Average Local Ionization Energy (ALIE) and Fukui functions are used to predict reactive sites. chemrxiv.org
The ALIE surface is used to visualize and identify the regions of a molecule that are most susceptible to electrophilic attack. chemrxiv.org Fukui functions (f(r)) are used to determine the local reactivity and selectivity of different atomic sites in the molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. derpharmachemica.comnih.govchemrxiv.org By calculating these condensed-to-atom indices, one can pinpoint the specific atoms that are most likely to participate in chemical reactions.
Computational methods, particularly DFT, are employed to predict the Non-Linear Optical (NLO) properties of molecules like Pyrazine-2-carbothioamide. researchgate.net NLO materials are important in various photonic and optoelectronic applications. The key parameters for NLO activity are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netupce.cz DFT calculations can provide reliable values for these properties. tandfonline.comnih.gov A high value of first-order hyperpolarizability indicates significant NLO activity, which is often associated with molecules possessing large ground-state dipole moments and small HOMO-LUMO energy gaps. researchgate.netrsc.org
Table 3: Example NLO Properties for a Pyrazine Derivative
| NLO Property | Calculated Value (a.u.) |
|---|---|
| Polarizability (α) | 150.25 |
| First Hyperpolarizability (β) | 850.78 |
Note: The data in this table is illustrative for a pyrazine derivative and not specific to Pyrazine-2-carbothioamide.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving Pyrazine-2-carbothioamide, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. chemrxiv.orgresearchgate.net In drug design, MD simulations are often used in conjunction with molecular docking to assess the stability of a ligand-receptor complex. acs.orgrsc.org These simulations can reveal how the compound binds to a target protein and the stability of the interactions over a period, which is crucial for evaluating its potential as a therapeutic agent. rsc.org
Behavior in Solution
Computational studies can predict the behavior of molecules in different solvent environments. The stability of related heterocyclic (pyrazine)carboxamide Ru(II) complexes has been investigated in solution. UV-visible spectroscopy of these complexes in a 4:1 v/v solution of 5% DMSO/BME showed that the complexes remained largely unchanged over 72 hours, indicating their stability under physiological conditions. uwc.ac.zanih.gov Similarly, 1H NMR spectra in DMSO-d6 confirmed the stability of these complexes over a 48-hour period, with no significant changes in proton chemical shifts. uwc.ac.za The Hildebrand solubility parameter is another theoretical tool used to investigate the compatibility and solubility of a compound. chemrxiv.org
Ligand-Target Interactions
Understanding the interactions between a ligand and its biological target is fundamental to drug design. Theoretical and computational methods are routinely used to predict and analyze these interactions. For pyrazine-based compounds and their derivatives, these studies help in elucidating their mechanism of action. semanticscholar.org
Molecular modeling and dynamics studies are employed to predict the binding modes of ligands and the binding affinity of protein-ligand complexes. semanticscholar.org These computational approaches are essential for accurately estimating protein-ligand interactions, which has become a promising strategy in structure-based drug design. semanticscholar.org While molecular docking is effective at predicting the binding pose of a ligand, estimating binding affinity remains a challenge. semanticscholar.org Therefore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which are based on molecular dynamics simulations, are often used to improve the accuracy of binding free energy predictions. semanticscholar.org
Molecular Docking Studies
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interactions (e.g., FabI, CYP51, Kinases, DprE1)
Molecular docking studies have been instrumental in understanding the interaction of pyrazine-thiazolidinone hybrids with Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in Mycobacterium tuberculosis cell wall synthesis. researchgate.net DprE1 is a well-established target for novel anti-tubercular drugs. researchgate.net Docking studies of these hybrid compounds into the active site of DprE1 (PDB code: 4KW5) have revealed key binding interactions, providing insights into their probable mechanism of action. researchgate.net These studies help to rationalize the biological activity observed in experimental assays. researchgate.net
The general approach for such studies involves preparing the protein structure by removing heteroatoms and water molecules, followed by the addition of polar hydrogen atoms and appropriate charges. A grid box is then defined around the active site of the target protein to guide the docking of the ligand. acs.org The resulting docked poses are then analyzed to identify key interactions such as hydrogen bonds and π-π stacking. acs.org
Prediction of Binding Modes and Affinities
Computational tools are frequently used to predict the binding modes of ligands when experimental structures are unavailable. semanticscholar.org Molecular docking and molecular dynamics simulations are primary methods for this purpose. semanticscholar.org However, accurately predicting binding affinity with docking alone can be difficult. semanticscholar.org To achieve more reliable rankings of compounds, rescoring methods that calculate binding free energy are often employed. semanticscholar.org
Techniques like MM/PBSA and MM/GBSA, which leverage molecular dynamics simulations, offer a more accurate, albeit more computationally intensive, means of predicting the binding free energy of protein-ligand complexes. semanticscholar.org These methods have proven useful in the development of inhibitors for various biological targets. semanticscholar.org For instance, in the study of carbothioamide derivatives as inhibitors of bovine carbonic anhydrase II (b-CA II), molecular docking was used to investigate the binding mode in the enzyme's active site, with the estimated binding affinity showing consistency with in vitro results. nih.gov
ADME and Toxicological Profiling (In Silico Prediction)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of candidate compounds. These predictions help to identify molecules with favorable drug-like properties and minimize the risk of late-stage failures.
For carbothioamide/carboxamide-based pyrazoline analogs, online tools like the SwissADME program are used to compute various physicochemical and pharmacokinetic properties. acs.org The process involves converting the 2D structures of the compounds into a simplified molecular-input line-entry system (SMILES) representation, which is then used by the software to predict ADMET characteristics. acs.org Such analyses are crucial for assessing the drug-likeness of novel chemical entities. acs.org Similarly, applications like Lazar and ProTox can be used to predict toxicological endpoints such as carcinogenicity, mutagenicity, and LD50 values. researchgate.net
Table 1: Predicted ADMET Properties for a Hypothetical Pyrazine-2-carbothioamide Derivative
| Property | Predicted Value | Description |
| Molecular Weight (MW) | < 500 g/mol | Conforms to Lipinski's rule of five |
| LogP (o/w) | < 5 | Logarithm of the octanol/water partition coefficient |
| Hydrogen Bond Donors | < 5 | Number of hydrogen bond donors |
| Hydrogen Bond Acceptors | < 10 | Number of hydrogen bond acceptors |
| Gastrointestinal (GI) Absorption | High | Predicted absorption from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Prediction of whether the compound crosses the BBB |
| CYP450 Inhibitor | Varies | Prediction of inhibition of cytochrome P450 enzymes |
| hERG Blocker | Low Risk | Prediction of potential cardiac toxicity |
Note: This table contains hypothetical data for illustrative purposes.
Conformational Analysis and Molecular Structure Prediction
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. X-ray crystallography and computational methods are used to study these aspects.
Studies on related pyrazine-2,5-dicarboxamides have revealed that these molecules can adopt an extended conformation, with the substituent rings being significantly inclined with respect to the central pyrazine ring. nih.gov In the solid state, the crystal structures are often stabilized by a network of intermolecular interactions, including N-H⋯N and C-H⋯O hydrogen bonds, which can form three-dimensional supramolecular architectures. nih.gov Offset π-π interactions between aromatic rings can also contribute to the stability of the crystal packing. nih.gov
For adamantane-linked hydrazine-1-carbothioamide derivatives, both folded and extended conformations have been observed through X-ray analysis. nih.gov Computational studies on these compounds have shown that the relative stability of these conformers can depend on the nature of the substituents. For example, the presence of a cyclohexyl group favored a folded conformation, while a tert-butyl group resulted in a more stable extended conformation. nih.gov These conformational differences can influence the molecule's ability to interact with its biological target.
Conclusion
Summary of Key Research Findings for Pyrazine-2-carbothioamide
Pyrazine-2-carbothioamide and its derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of biological activities. A primary focus of research has been on their potential as antimicrobial agents, building upon the established antitubercular activity of its structural analog, pyrazinamide. The introduction of the thioamide group in place of the carboxamide is a key structural modification, often leading to enhanced biological activity. This is frequently attributed to the different physicochemical properties of the thioamide moiety, which can influence factors like cell permeability and interaction with target enzymes.
Key research findings have demonstrated that Pyrazine-2-carbothioamide is an effective agent against Mycobacterium tuberculosis in vitro. medchemexpress.com Investigations into its derivatives have yielded compounds with promising, enhanced efficacy. For instance, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide has shown notable activity against Mycobacterium tuberculosis. Beyond its antimycobacterial effects, the antifungal properties of Pyrazine-2-carbothioamide derivatives have also been a subject of study. One such derivative, 5-Benzoylpyrazine-2-carbothioamide, has demonstrated significant antifungal effects against Trichophyton mentagrophytes.
The exploration of Pyrazine-2-carbothioamide derivatives has also extended into the realm of oncology. Research has indicated the potential of pyrazinoic acid derivatives as anticancer agents, with some compounds exhibiting cytotoxicity against various cancer cell lines. Specifically, the design of novel pyrazoline analogs incorporating a carbothioamide moiety has produced compounds with promising anticancer activity and DNA binding properties. acs.org Furthermore, some pyrazine (B50134) conjugates have been synthesized and evaluated for antiviral properties, including activity against SARS-CoV-2.
Despite these promising findings, a significant gap in the research is the complete elucidation of the precise mechanisms of action for these observed biological activities. While interactions with DNA and specific enzymes have been proposed for some derivatives, a comprehensive understanding is often lacking. Additionally, the structure-activity relationships (SAR) for many of these derivatives are not yet fully established, which presents a challenge for the rational design of more potent and selective therapeutic agents.
Future Perspectives in Pyrazine-2-carbothioamide Research
The existing body of research on Pyrazine-2-carbothioamide lays a strong foundation for future investigations. A critical direction for future research will be to address the current knowledge gaps, particularly concerning the mechanisms of action. A deeper understanding of the molecular targets and the biochemical pathways influenced by these compounds is essential for their development as therapeutic agents.
Future research will likely concentrate on a combination of synthetic chemistry, biological screening, and computational modeling to establish comprehensive structure-activity relationships (SAR). This will enable the rational design of novel Pyrazine-2-carbothioamide derivatives with enhanced potency, selectivity, and improved pharmacological profiles, such as increased solubility and metabolic stability. The synthesis of new derivatives will continue to be a key area, with techniques like microwave-assisted synthesis offering efficient pathways to a wider variety of analogs and hybrid molecules.
The promising anticancer and antiviral activities of some derivatives suggest that the therapeutic potential of the Pyrazine-2-carbothioamide scaffold may extend beyond antimicrobial applications. Further exploration of these activities is warranted, including screening against a broader range of cancer cell lines and viruses. Investigating the potential for these compounds to act as inhibitors of specific enzymes, such as alkaline phosphatase, could open new therapeutic avenues. mdpi.com
Moreover, the development of metal complexes of pyrazine-carboxamide and its thio-analogs presents another interesting frontier. While initial studies on pyrazine-2-carboxamide metal complexes showed low anticancer toxicity, further exploration of different metal ions and ligand modifications could yield complexes with significant therapeutic properties. researchgate.netjcsp.org.pk In silico studies, including molecular docking, will continue to be an invaluable tool to predict the binding interactions of new derivatives with their biological targets, thereby guiding synthetic efforts. nih.govrjpbcs.com The continued multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational science, will be crucial to unlock the full therapeutic potential of Pyrazine-2-carbothioamide and its analogs.
Q & A
Q. Key Considerations :
- Optimize reaction conditions (temperature, solvent, catalyst) to improve yield and purity.
- Use HPLC or NMR to confirm the absence of side products like sulfonic acid derivatives.
[Basic] How can structural characterization of Pyrazine-2-carbothioamide be performed?
Structural analysis employs a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with a = 13.7017 Å, b = 14.1585 Å, c = 8.2698 Å, and β = 93.151° for (2Z)-N-(2-Chlorobenzyl)hydrazinecarbothioamide) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl groups in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 333.4 for C₁₇H₁₇F₂N₃S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
